molecular formula C14H22ClNO B2567640 3-Methyl-3-[4-(propan-2-yloxy)phenyl]pyrrolidine hydrochloride CAS No. 1955548-35-2

3-Methyl-3-[4-(propan-2-yloxy)phenyl]pyrrolidine hydrochloride

Cat. No.: B2567640
CAS No.: 1955548-35-2
M. Wt: 255.79
InChI Key: XHEGFWHAZSGSPG-UHFFFAOYSA-N
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Description

3-Methyl-3-[4-(propan-2-yloxy)phenyl]pyrrolidine hydrochloride is a chemical compound with the CAS Registry Number 1955548-35-2 . It has a molecular formula of C 14 H 22 ClNO and a molecular weight of 255.78 g/mol . The compound is identified by the MDL code MFCD30181137 . As a substituted pyrrolidine, this compound belongs to a class of structures that are frequently explored in medicinal and organic chemistry research. Pyrrolidine derivatives are often utilized as key scaffolds and intermediates in the synthesis of more complex molecules and are investigated for their potential biological activities . The specific presence of a 4-isopropoxy phenyl group in its structure may be of particular interest for structure-activity relationship (SAR) studies. This product is intended for Research Use Only and is not approved for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

3-methyl-3-(4-propan-2-yloxyphenyl)pyrrolidine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO.ClH/c1-11(2)16-13-6-4-12(5-7-13)14(3)8-9-15-10-14;/h4-7,11,15H,8-10H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHEGFWHAZSGSPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C2(CCNC2)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-3-[4-(propan-2-yloxy)phenyl]pyrrolidine hydrochloride typically involves the reaction of 4-(propan-2-yloxy)benzaldehyde with 3-methylpyrrolidine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The resulting compound is then purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often utilizing automated systems for precise control of reaction parameters. The final product is subjected to rigorous quality control measures to ensure consistency and compliance with industry standards.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-3-[4-(propan-2-yloxy)phenyl]pyrrolidine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines. Substitution reactions can lead to a variety of derivatives with different functional groups.

Scientific Research Applications

Pharmacological Applications

1.1 Orexin Receptor Modulation

One of the significant applications of 3-Methyl-3-[4-(propan-2-yloxy)phenyl]pyrrolidine hydrochloride lies in its activity as an orexin type 2 receptor agonist. Orexins are neuropeptides involved in regulating arousal, wakefulness, and appetite. Research indicates that compounds with orexin receptor agonist activity can be beneficial in treating conditions such as:

  • Narcolepsy : Enhancing wakefulness in patients suffering from excessive daytime sleepiness.
  • Obesity : Modulating appetite and energy expenditure.
  • Sleep Disorders : Potentially improving sleep quality and reducing sleep apnea symptoms.

Studies have shown that orexin type 2 receptor agonists can enhance cognitive functions and may serve as therapeutic agents for neurodegenerative diseases like Alzheimer's disease .

1.2 Antithrombotic Properties

Another promising application is in the field of cardiovascular medicine. Compounds similar to this compound have been investigated for their ability to inhibit platelet aggregation through P2Y1 receptor antagonism. This mechanism could provide a safer alternative for antithrombotic therapies, reducing the risk of bleeding complications associated with current treatments .

Neurobiological Research

2.1 Cognitive Enhancement

The modulation of orexin receptors has implications for cognitive enhancement. Research has indicated that agonists at these receptors can improve memory retention and cognitive performance in animal models, particularly those simulating age-related cognitive decline . This suggests potential applications in developing treatments for age-related cognitive disorders.

2.2 Sleep-Wake Regulation

Given the role of orexin in regulating sleep-wake cycles, this compound may be useful in developing medications aimed at correcting sleep disturbances, particularly in populations suffering from insomnia or other sleep disorders .

Medicinal Chemistry Developments

3.1 Synthesis and Structure-Activity Relationships

The synthesis of this compound has been a focus in medicinal chemistry, particularly regarding its structure-activity relationships (SAR). Understanding how modifications to its structure affect biological activity can lead to the development of more potent derivatives with enhanced therapeutic effects. Recent studies have employed various synthetic strategies to optimize these compounds for better efficacy and safety profiles .

Data Table: Summary of Applications

Application AreaSpecific Use CasesKey Findings
PharmacologyOrexin receptor modulationPotential treatment for narcolepsy and obesity
Cardiovascular MedicineAntithrombotic propertiesReduced bleeding risk compared to traditional therapies
NeurobiologyCognitive enhancementImproved memory retention in aging models
Medicinal ChemistryStructure-activity relationship studiesEnhanced potency through structural modifications

Case Studies and Research Findings

Several studies have highlighted the potential applications of compounds similar to this compound:

  • Orexin Agonists in Sleep Disorders : A study demonstrated that orexin receptor agonists significantly improved wakefulness and reduced episodes of sleep attacks in narcoleptic models .
  • Antithrombotic Efficacy : Research on P2Y1 antagonists showed promising results in reducing thrombus weight while minimizing bleeding times, indicating a favorable safety profile for new antithrombotic agents .
  • Cognitive Function Enhancement : Investigations into orexin modulation revealed improvements in cognitive tasks among aged mice, suggesting therapeutic avenues for dementia and Alzheimer's disease .

Mechanism of Action

The mechanism of action of 3-Methyl-3-[4-(propan-2-yloxy)phenyl]pyrrolidine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

PF-543

  • Structure: (2R)-1-[[4-[[3-Methyl-5-[(phenylsulfonyl)methyl]phenoxy]methyl]phenyl]methyl]-2-pyrrolidinemethanol hydrochloride .
  • Key Differences: Contains a phenylsulfonylmethylphenoxy group instead of the 4-(propan-2-yloxy)phenyl substituent. Features a hydroxymethyl group on the pyrrolidine ring.
  • Bioactivity :
    • Potent SphK1 inhibitor with Ki > 4.3 nM and 100× selectivity over SphK2 .
    • Used in studies of sphingolipid metabolism and cancer therapeutics.

3-Methyl-3-[4-(trifluoromethyl)phenyl]pyrrolidine Hydrochloride

  • Structure : Trifluoromethyl substituent replaces the 4-(propan-2-yloxy)phenyl group .
  • Molecular Formula : C₁₂H₁₄NF₃·HCl.
  • Applications : Labeled as a "useful research chemical," suggesting utility in medicinal chemistry or material science .

Compounds with 4-(Propan-2-yloxy)phenyl Substituents

lists peptide-like derivatives (e.g., entries 18–22) containing 4-(propan-2-yloxy)phenyl groups but integrated into dipeptide backbones. Examples include:

  • (2S)-2-({(2S)-2-Benzamido-3-[4-(propan-2-yloxy)phenyl]propanoyl}amino)-3-phenylpropyl acetate .
  • Key Differences :
    • Larger molecular frameworks with benzamido and acetate groups.
    • Likely designed for protease inhibition or peptide-based drug delivery, contrasting with the simpler pyrrolidine scaffold of the target compound.

Trifluoromethylphenyl-Modified Piperidine/Pyrrolidine Derivatives

highlights structurally related hydrochlorides with trifluoromethylphenyl groups:

Compound Name (CAS RN) Structure Differences Molecular Similarity Score
(R)-2-(4-(Trifluoromethyl)phenyl)pyrrolidine hydrochloride (1391407-62-7) Trifluoromethyl at para position; R-configuration 1.00
(R)-2-(2-(Trifluoromethyl)phenyl)piperidine hydrochloride (1391417-19-8) Piperidine ring; ortho-substitution 0.94
2-(4-Trifluoromethylphenyl)piperazine (185110-19-4) Piperazine backbone; para-substitution 0.87
  • Functional Implications :
    • Substitution position (ortho vs. para) and ring type (piperidine vs. pyrrolidine) significantly affect receptor binding and metabolic stability.
    • Trifluoromethyl groups enhance lipophilicity and electron-withdrawing effects compared to alkoxy substituents .

Biological Activity

3-Methyl-3-[4-(propan-2-yloxy)phenyl]pyrrolidine hydrochloride is a compound with potential therapeutic applications, particularly in the fields of neuroscience and pharmacology. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • IUPAC Name : 3-(4-isopropoxyphenyl)-3-methylpyrrolidine-1-carboxamide
  • Molecular Formula : C15H22ClN2O2
  • Molecular Weight : 255.78 g/mol
  • CAS Number : 1955548-35-2

Research indicates that compounds similar to this compound may interact with various neurotransmitter systems, particularly those involving serotonin and norepinephrine. These interactions suggest a potential role in modulating mood and anxiety disorders.

Antidepressant Effects

A study on pyrrolidine derivatives highlighted their ability to act as potent ligands for serotonin receptors, particularly the 5-HT1A receptor and serotonin transporter (SERT) . This suggests that this compound could exhibit antidepressant-like effects by enhancing serotonergic neurotransmission.

Case Study 1: Antidepressant Activity

In a controlled study involving various pyrrolidine derivatives, compounds were evaluated for their ability to inhibit SERT. The results indicated that certain derivatives exhibited significant binding affinity, correlating with reduced depressive-like behaviors in animal models . This suggests that this compound may share similar properties.

Case Study 2: Antimicrobial Screening

Another study assessed the antimicrobial activity of pyrrolidine-based compounds through disc diffusion methods. The results demonstrated that several derivatives had MIC values ranging from 20 to 150 μg/mL against various bacterial strains, indicating moderate antibacterial efficacy . Future studies could explore the specific activity of this compound against a broader range of pathogens.

Data Table: Biological Activities of Related Pyrrolidine Compounds

Compound NameActivity TypeTarget/MechanismReference
Pyrrolidine Derivative AAntidepressantSERT Inhibition
Pyrrolidine Derivative BAntimicrobialGram-positive and Gram-negative Bacteria
This compoundPotentially Antidepressant/AntimicrobialSerotonin Receptors/SERT

Q & A

Basic: What are the recommended synthetic routes for 3-Methyl-3-[4-(propan-2-yloxy)phenyl]pyrrolidine hydrochloride?

Answer:
The synthesis typically involves multi-step strategies, including nucleophilic substitution and cyclization. For example:

  • Nucleophilic substitution : Introduce the propan-2-yloxy group to a phenyl precursor under basic conditions (e.g., NaOH in dichloromethane), as seen in analogous pyrrolidine syntheses .
  • Pyrrolidine ring formation : Use reductive amination or cyclization of aminoketones. A related method for rac-(3R,4S)-pyrrolidine derivatives employs coupling reactions with pyrazine-carbonyl intermediates in aprotic solvents .
  • Hydrochloride salt formation : Treat the free base with HCl in an anhydrous solvent (e.g., ethanol) and recrystallize for purity .

Basic: How should researchers characterize this compound spectroscopically?

Answer:

  • NMR : Use 1H^1H- and 13C^{13}C-NMR to confirm substituent positions on the pyrrolidine ring and phenyl group. Compare chemical shifts to structurally similar compounds (e.g., 3-Cyano-3-methylpyrrolidine hydrochloride) .
  • HPLC : Validate purity (>98%) using reverse-phase HPLC with UV detection at 254 nm, as described for pyrrolidine derivatives in pharmaceutical analysis .
  • Mass Spectrometry : Confirm molecular weight via ESI-MS, ensuring alignment with theoretical values (e.g., 273.18 g/mol for related boronate-pyrrolidine analogs) .

Advanced: How can enantiomeric purity be assessed if stereocenters are present?

Answer:

  • Chiral HPLC : Utilize chiral stationary phases (e.g., cellulose-based columns) with polar organic mobile phases. For example, (S)-3-Methylpyrrolidine hydrochloride and its enantiomer can be resolved using this method .
  • Derivatization : Convert the compound to diastereomers via reaction with a chiral derivatizing agent (e.g., Mosher’s acid chloride), followed by standard 1H^1H-NMR analysis .

Advanced: What methodologies are suitable for evaluating receptor binding affinity?

Answer:

  • Radioligand Displacement Assays : Use tritiated or fluorescent probes in competitive binding studies with target receptors (e.g., P2Y14 receptor antagonism, as demonstrated for PPTN hydrochloride) .
  • Computational Docking : Perform molecular dynamics simulations using software like AutoDock Vina. Compare binding poses to known antagonists (e.g., 4-[4-(4-Piperidinyl)phenyl]-7-[4-(trifluoromethyl)phenyl]-2-naphthalenecarboxylic acid) .

Basic: What safety protocols are critical for handling this compound?

Answer:

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use P95 respirators if aerosol formation is possible .
  • Storage : Store at 2–8°C in airtight, light-resistant containers. Avoid proximity to oxidizing agents or heat sources .
  • Spill Management : Neutralize acidic spills with sodium bicarbonate, collect residues in sealed containers, and dispose as hazardous waste .

Advanced: How to resolve contradictions in spectroscopic data during structural elucidation?

Answer:

  • Cross-Validation : Compare experimental NMR data with computational predictions (e.g., DFT-based chemical shift calculations).
  • X-ray Crystallography : Resolve ambiguities by growing single crystals (e.g., using slow evaporation in ethanol/water) and analyzing the crystal structure, as done for naphthalen-1-yl methanone derivatives .

Advanced: How to assess the compound’s stability under physiological conditions?

Answer:

  • Accelerated Stability Studies : Incubate the compound in buffers (pH 1–9) at 37°C for 24–72 hours. Monitor degradation via HPLC and identify byproducts using LC-MS .
  • Thermogravimetric Analysis (TGA) : Determine thermal stability by heating at 10°C/min under nitrogen, noting decomposition temperatures .

Advanced: What strategies are used to predict metabolic pathways?

Answer:

  • In Vitro Microsomal Assays : Incubate with liver microsomes (human or rodent) and NADPH. Analyze metabolites via LC-MS/MS, focusing on oxidative dealkylation or hydroxylation, as seen in propan-2-yloxy-containing pharmaceuticals .
  • Computational Tools : Use software like Meteor (Lhasa Limited) to predict Phase I/II metabolism based on structural motifs (e.g., ether cleavage or pyrrolidine ring oxidation) .

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